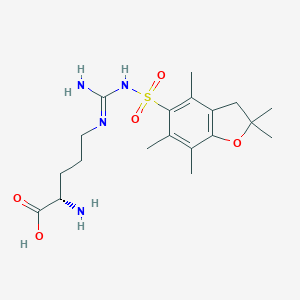

h-Arg(pbf)-oh

Übersicht

Beschreibung

The compound h-Arg(pbf)-oh is a derivative of the amino acid arginine, where the arginine is protected by a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions involving the guanidino group of arginine. The compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of h-Arg(pbf)-oh typically involves the protection of the arginine molecule with the Pbf group. The process begins with the activation of the Pbf group, followed by its attachment to the arginine molecule. The reaction is usually carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), and a solvent like dichloromethane (DCM). The reaction conditions are carefully controlled to ensure the selective protection of the guanidino group.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Esterification of L-Arginine

L-Arginine hydrochloride reacts with methanol and thionyl chloride to form the methyl ester intermediate:

Saponification to Carboxylic Acid

The methyl ester is hydrolyzed to the free acid under basic conditions:

δ-Lactam Formation

Under basic conditions (e.g., piperidine), unprotected arginine forms a δ-lactam via intramolecular cyclization. The Pbf group reduces this side reaction but does not eliminate it entirely ( ):

| Solvent System | δ-Lactam Formation (%) | Coupling Efficiency (%) | Source |

|---|---|---|---|

| DMF | 17–24 | 28–88 | |

| DMSO/2-Me-THF (3:7) | 8–12 | >99 | |

| NBP/DOL (4:6) | 6–8 | >99 |

Coupling Kinetics

Activation with DIC/Oxyma in solvents like N-butylpyrrolidinone (NBP) improves coupling efficiency:

Acidolytic Stability

The Pbf group is stable under mild acidic conditions but cleaved by trifluoroacetic acid (TFA) during resin cleavage:

Base-Induced Degradation

Prolonged exposure to strong bases (e.g., NaOH) leads to hydrolysis:

Comparative Stability of Arginine Protecting Groups

Data from accelerated stability studies ( ):

| Protecting Group | Residual Protected Arg After 30 Days (%) | δ-Lactam Formation (%) |

|---|---|---|

| Pbf | 100 | 12 |

| NO<sub>2</sub> | 100 | 3 |

| Boc | 51 | 60 |

Analytical Quantification

H-Arg(Pbf)-OH is quantified via UV–Vis analysis of dibenzofulvene (DBF) released during Fmoc deprotection ( ):

- Method : 0.25 M NaOH in 50% methanol, λ = 280 nm.

- Limit of Detection : 0.1 µmol.

Industrial and Environmental Considerations

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

Overview : h-Arg(Pbf)-OH is widely used in Solid-Phase Peptide Synthesis due to its ability to form stable peptide bonds while maintaining the integrity of the arginine side chain. Its incorporation into peptide sequences can be challenging due to its propensity to form inactive δ-lactams.

Case Study : A study highlighted the successful incorporation of this compound into peptide chains using N-butylpyrrolidinone as a solvent. This method addressed the viscosity issues associated with traditional solvents like DMF, enhancing the efficiency of the coupling process at elevated temperatures (45 °C). The strategy involved using in situ activation and optimizing reagent ratios to improve yield and minimize byproducts .

Drug Delivery Systems

Overview : this compound has been explored in the context of drug delivery systems, particularly for its role in enhancing the bioavailability and efficacy of therapeutic agents.

Application : Research has indicated that peptides synthesized with this compound can be integrated into liposomal drug delivery systems. These systems are designed to improve drug solubility and target specific tissues, thereby increasing therapeutic effectiveness while reducing side effects . The incorporation of arginine residues has been shown to enhance cellular uptake due to their positive charge, which facilitates interaction with negatively charged cell membranes.

Bioconjugation and Peptide Therapeutics

Overview : The ability of this compound to serve as a versatile building block makes it suitable for bioconjugation applications, where peptides are linked to other biomolecules for therapeutic purposes.

Case Study : In one instance, researchers successfully synthesized homochiral peptides using this compound on chlorotrityl resin. The peptides demonstrated potential as non-toxic drug delivery vehicles when conjugated with semiconductor quantum dots, showcasing their utility in targeted therapy .

Research on Antimicrobial Peptides

Overview : The incorporation of this compound into antimicrobial peptides has been investigated for its potential to enhance antimicrobial activity.

Application : A study reported that substituting basic amino acids with arginine residues improved the efficacy of antimicrobial peptides against various pathogens. The presence of arginine not only contributed to the positive charge but also affected the peptide's interaction with bacterial membranes, enhancing its antimicrobial properties .

Synthesis Techniques

The synthesis of this compound involves several key steps:

| Step | Description |

|---|---|

| 1 | Esterification of arginine derivatives |

| 2 | Introduction of protecting groups (Boc and Pbf) |

| 3 | Saponification to yield the final product |

| 4 | Purification via HPLC |

This multi-step process ensures high purity and yield, making it suitable for various applications in peptide synthesis .

Wirkmechanismus

The mechanism of action of h-Arg(pbf)-oh primarily involves its role as a protected form of arginine in peptide synthesis. The Pbf group protects the guanidino group of arginine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free arginine can participate in various biochemical reactions, including hydrogen bonding and electrostatic interactions, which are crucial for the biological activity of peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

h-Arg(tos)-oh: Arginine protected with a tosyl group.

h-Arg(mtr)-oh: Arginine protected with a methoxytrimethylbenzene sulfonyl group.

h-Arg(pmc)-oh: Arginine protected with a pentamethylchroman sulfonyl group.

Comparison:

h-Arg(pbf)-oh: is unique due to the stability of the Pbf group and its ease of removal under mild conditions. This makes it particularly suitable for SPPS.

h-Arg(tos)-oh: and are also used in peptide synthesis but may require harsher conditions for deprotection.

h-Arg(pmc)-oh: offers similar stability to this compound but may have different solubility properties.

Biologische Aktivität

h-Arg(pbf)-oh, also known as Fmoc-Arg(Pbf)-OH, is a protected form of the amino acid arginine, commonly used in solid-phase peptide synthesis (SPPS). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group serves as a protective moiety that stabilizes the amino acid during synthesis. Understanding the biological activity of this compound is crucial for its application in peptide synthesis and potential therapeutic uses.

- Molecular Formula : C₁₉H₃₀N₄O₅S

- Molecular Weight : 426.5 g/mol

- CAS Number : 200115-86-2

Biological Activity Overview

The biological activity of this compound is primarily assessed through its incorporation into peptides and its subsequent effects on biological systems. The following sections detail research findings and case studies related to its activity.

1. Incorporation in Peptide Synthesis

The incorporation of this compound into peptides has been studied extensively due to its propensity to form inactive δ-lactams, which can reduce yield and lead to undesired side products. Several studies have explored methods to enhance its coupling efficiency during SPPS:

Table 1: Coupling Efficiency of this compound in Different Solvents

| Solvent | Coupling Efficiency (%) | δ-Lactam Formation (%) |

|---|---|---|

| DMF | 99 | 24 |

| NBP | 95 | 18 |

| DMSO/2-Me-THF (4:6) | 97 | 5 |

| DMSO/DOL (4:6) | 96 | 10 |

Data sourced from various studies on solvent effects in SPPS .

Case Study 1: Antibacterial Peptides

In a study investigating the use of this compound in the synthesis of antibacterial peptides, it was found that peptides containing multiple arginine residues exhibited enhanced antibacterial activity. The presence of the Pbf group allowed for better stability and solubility during synthesis, leading to higher yields of biologically active peptides .

Case Study 2: Peptide Drug Candidates

Research has shown that peptides synthesized with this compound can serve as effective drug candidates due to their ability to interact with bacterial membranes. The structural integrity provided by the Pbf protection allows for the retention of biological activity even under harsh conditions .

3. Challenges in Synthesis

Despite its advantages, the use of this compound poses challenges:

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIXTVCDNCXXSH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428601 | |

| Record name | h-arg(pbf)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200115-86-2 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200115-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | h-arg(pbf)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of H-Arg(pbf)-OH in peptide synthesis, specifically related to the provided research papers?

A1: this compound, which represents Nα-Fmoc-Nω-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine, is a protected form of the amino acid Arginine. In the context of the provided research, it serves as a crucial building block in the solid-phase peptide synthesis of Leuprorelin [, ]. The "pbf" group acts as a protecting group for the reactive side chain of Arginine, preventing unwanted side reactions during synthesis.

Q2: How is this compound utilized in the synthesis of the hexapeptide described in the second research paper?

A2: The second paper details the synthesis of a hexapeptide, where this compound plays a crucial role in the initial steps []. First, it reacts with Fmoc-Arg(pbf)-OSU to form Fmoc-Arg(pbf)-Arg(pbf)-OH. This dipeptide is then used to generate Fmoc-Arg(pbf)-Arg(pbf)-NH-resin, which serves as the starting point for the stepwise elongation of the peptide chain on a solid support.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.